molecular formula C18H14O6 B11948230 1,2-Bis(p-acetoxyphenyl)ethanedione

1,2-Bis(p-acetoxyphenyl)ethanedione

Cat. No.: B11948230
M. Wt: 326.3 g/mol
InChI Key: LNJCEUOYHGUBLO-UHFFFAOYSA-N
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Description

1,2-Bis(p-acetoxyphenyl)ethanedione is an organic compound with the molecular formula C18H14O6 It is known for its unique structure, which consists of two acetoxyphenyl groups attached to an ethanedione backbone

Preparation Methods

The synthesis of 1,2-Bis(p-acetoxyphenyl)ethanedione typically involves the reaction of p-acetoxybenzaldehyde with an oxidizing agent. One common method is the use of potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds through the oxidation of the aldehyde groups to form the ethanedione structure. Industrial production methods may involve similar oxidative processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Bis(p-acetoxyphenyl)ethanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures, often using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanedione group into alcohols or other reduced forms, typically using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide (NaOH) or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,2-Bis(p-acetoxyphenyl)ethanedione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1,2-Bis(p-acetoxyphenyl)ethanedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The pathways involved can include oxidative stress, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

1,2-Bis(p-acetoxyphenyl)ethanedione can be compared with other similar compounds, such as:

    Benzil: A simpler diketone with two phenyl groups attached to an ethanedione backbone. It lacks the acetoxy groups, making it less reactive in certain reactions.

    1,2-Diacetoxybenzene: Similar in structure but with acetoxy groups directly attached to the benzene ring rather than the ethanedione backbone.

    4,4’-Diacetoxybenzil: Another related compound with acetoxy groups on the benzene rings, but with a different substitution pattern.

Properties

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

[4-[2-(4-acetyloxyphenyl)-2-oxoacetyl]phenyl] acetate

InChI

InChI=1S/C18H14O6/c1-11(19)23-15-7-3-13(4-8-15)17(21)18(22)14-5-9-16(10-6-14)24-12(2)20/h3-10H,1-2H3

InChI Key

LNJCEUOYHGUBLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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